
1,3-Dibromo-2-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-methylbutane is an organic compound with the molecular formula C5H10Br2. It is a dibromo derivative of methylbutane, where two bromine atoms are attached to the first and third carbon atoms of the butane chain, and a methyl group is attached to the second carbon atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
1,3-Dibromo-2-methylbutane can be synthesized through the bromination of 2-methylbutane. The process involves the addition of bromine (Br2) to 2-methylbutane in the presence of a catalyst or under specific reaction conditions. The reaction typically occurs via a free radical mechanism, where the bromine atoms are added to the carbon atoms at the first and third positions of the butane chain.
Industrial production methods for this compound may involve the use of bromine and a suitable solvent, such as carbon tetrachloride or chloroform, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
化学反应分析
1,3-Dibromo-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2). These reactions typically occur under basic conditions and result in the formation of substituted products.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methyl-1-butene or 2-methyl-2-butene.
Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed .
科学研究应用
1,3-Dibromo-2-methylbutane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Researchers use this compound to study the effects of halogenated compounds on biological systems, including their interactions with enzymes and other biomolecules.
Chemical Analysis: It serves as a reference compound in analytical chemistry for the development and validation of analytical methods
作用机制
The mechanism of action of 1,3-dibromo-2-methylbutane in chemical reactions typically involves the formation of reactive intermediates, such as free radicals or carbocations. These intermediates facilitate the substitution or elimination reactions by providing a pathway for the bromine atoms to be replaced or removed.
In biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function. The specific molecular targets and pathways involved depend on the nature of the biological system and the concentration of the compound .
相似化合物的比较
1,3-Dibromo-2-methylbutane can be compared with other similar compounds, such as:
1,2-Dibromo-2-methylbutane: This compound has bromine atoms attached to the first and second carbon atoms of the butane chain. It exhibits different reactivity and properties compared to this compound.
1,4-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and fourth carbon atoms, with additional methyl groups on the second and third carbon atoms. It has unique chemical and physical properties.
1,3-Dibromo-2,3-dimethylbutane: This compound has bromine atoms attached to the first and third carbon atoms, with additional methyl groups on the second and third carbon atoms. .
This compound is unique in its specific arrangement of bromine and methyl groups, which influences its reactivity and applications in various fields.
属性
CAS 编号 |
49623-50-9 |
|---|---|
分子式 |
C5H10Br2 |
分子量 |
229.94 g/mol |
IUPAC 名称 |
1,3-dibromo-2-methylbutane |
InChI |
InChI=1S/C5H10Br2/c1-4(3-6)5(2)7/h4-5H,3H2,1-2H3 |
InChI 键 |
BUSRMHUIGFKVAM-UHFFFAOYSA-N |
规范 SMILES |
CC(CBr)C(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
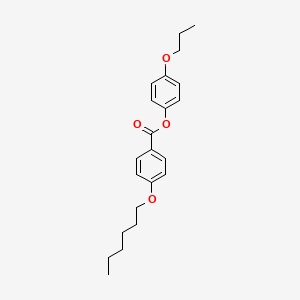

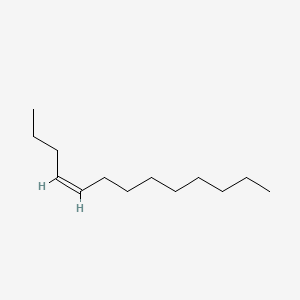
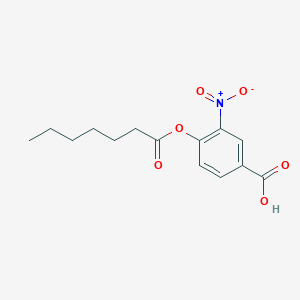
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)

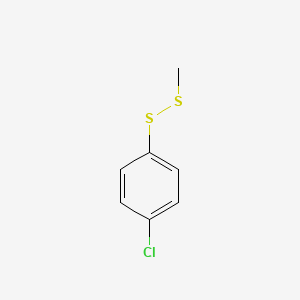
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)
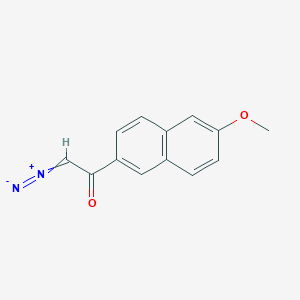
![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)

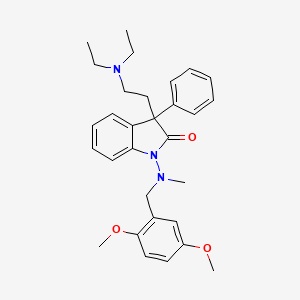
![1-[2-(Phenylselanyl)propan-2-yl]cyclohexan-1-ol](/img/structure/B14651590.png)
